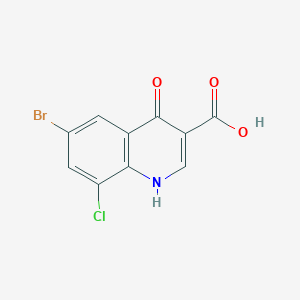
2-(2-溴乙基)-1$l^{6},2-噻唑烷并二酮
描述
2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione is an organobromine compound . It is used in the manufacture of pharmaceuticals .
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione involves several steps. One method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the reaction of 2-formyl benzoic acid methylester with methyl triphenylphosphine hydroiodide in the presence of a strong base .Molecular Structure Analysis
The molecular structure of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione is complex. The molecular formula is C9H9BrO2, with a molecular weight of 229.07 .Chemical Reactions Analysis
2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione can undergo various chemical reactions. For example, it can participate in selective reduction of nitroarenes .Physical And Chemical Properties Analysis
2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione is a colorless liquid . It has a boiling point of 56-57 °C/20 mmHg and a density of 1.763 g/mL at 25 °C .科学研究应用
选择性细胞毒和基因毒活性
Rodrigues 等人 (2018) 的一项研究探讨了亚甲基苯并-2,4-噻唑烷二酮衍生物的合成和对癌细胞系的筛选。化合物 5-(2-溴-5-甲氧基亚甲基苯并)-噻唑烷并-2,4-二酮显示出有效的细胞毒性,特别是对 NCI-H292 肺癌细胞系,而不影响非肿瘤细胞。该化合物在 NCI-H292 细胞中诱导凋亡,如磷脂酰丝氨酸外化、线粒体去极化和核间 DNA 片段化所证明的那样。此外,它在 NCI-H292 细胞中表现出遗传毒性,突出了其对肺癌的选择性细胞毒和遗传毒活性 (Rodrigues 等,2018)。
抗菌评价
Jat 等人 (2006) 合成了噻唑烷并-2,4-二酮衍生物,并评估了它们对各种细菌和真菌菌株的抗菌活性。该研究的化合物对枯草芽孢杆菌、肺炎克雷伯菌、铜绿假单胞菌和金黄色葡萄球菌表现出显着的抗菌活性,以及对烟曲霉和白色念珠菌的抗真菌活性。这项研究强调了噻唑烷并-2,4-二酮衍生物作为抗菌剂的潜力 (Jat 等,2006)。
新型衍生物的合成
Badr 等人 (1981) 报道了从 α-氨基酸乙酯合成恶唑烷和噻唑烷。本研究说明了噻唑烷衍生物在合成化学中的多功能性,展示了它们如何用于创建具有潜在生物活性的各种杂环化合物 (Badr 等,1981)。
对癌细胞系的抗增殖活性
Chandrappa 等人 (2008) 合成了 5-(4-甲基-亚甲基苯并)-噻唑烷并-2,4-二酮衍生物,并评估了它们对各种人类癌细胞系的抗增殖作用。一些衍生物表现出有效的抗增殖活性,表明噻唑烷并-2,4-二酮支架在开发新的抗癌剂中的重要性 (Chandrappa 等,2008)。
安全和危害
作用机制
Target of Action
Similar compounds such as 2-bromoethyl acetate have been used as alkylating reagents during asymmetric total synthesis . Alkylating agents are known to interact with DNA, causing damage and leading to cell death, which suggests that the primary targets of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione could be DNA or related cellular components.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might act as an alkylating agent . Alkylating agents work by donating an alkyl group to its target. This can lead to the formation of cross-links within the DNA molecule, hindering DNA replication and transcription, and ultimately leading to cell death.
Biochemical Pathways
If it acts as an alkylating agent, it would affect the dna replication and transcription pathways, leading to cell death .
Result of Action
If it acts as an alkylating agent, it could cause dna damage, inhibit dna replication and transcription, and ultimately lead to cell death .
生化分析
Biochemical Properties
2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . Additionally, it can induce apoptosis in certain cell types by disrupting mitochondrial function and promoting the release of cytochrome c .
Molecular Mechanism
At the molecular level, 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of proteases by forming covalent bonds with their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . High doses can also result in toxic or adverse effects, such as liver damage and oxidative stress .
Metabolic Pathways
2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by ABC transporters and distributed within tissues by binding to serum proteins . Its localization and accumulation in specific tissues can influence its overall activity and function .
Subcellular Localization
2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .
属性
IUPAC Name |
2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCMPVZDRHOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157050-15-1 | |
| Record name | 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)


![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)
